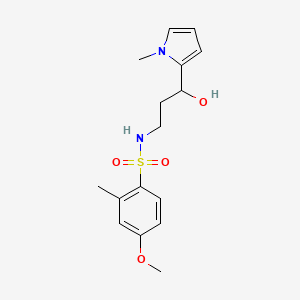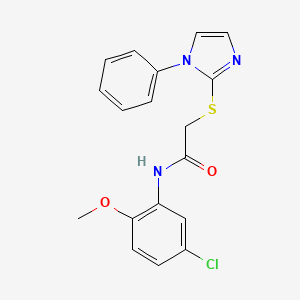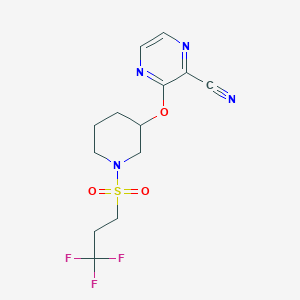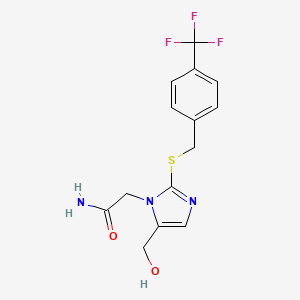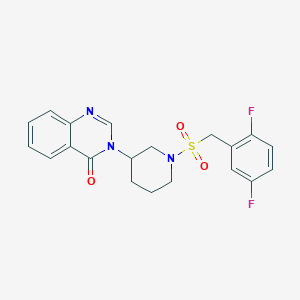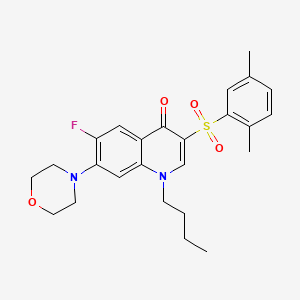
1-butyl-3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 1-butyl-3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one is not fully understood. However, it is believed to act by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This leads to the accumulation of DNA damage and ultimately causes cell death.
Biochemical and Physiological Effects:
1-Butyl-3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one has been shown to induce apoptosis (programmed cell death) in cancer cells. It also exhibits anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-butyl-3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one is its high potency against cancer cells. However, its low solubility in aqueous solutions and poor pharmacokinetic properties limit its use in vivo. Additionally, its potential toxicity and lack of selectivity for cancer cells may pose challenges in its development as a therapeutic agent.
Zukünftige Richtungen
Future research on 1-butyl-3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one should focus on improving its pharmacokinetic properties and selectivity for cancer cells. This can be achieved through the development of novel drug delivery systems and the synthesis of analogs with improved properties. Additionally, further studies are needed to elucidate its mechanism of action and potential applications in the treatment of other diseases.
Synthesemethoden
1-Butyl-3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one can be synthesized using various methods. One of the most common methods involves the reaction of 6-fluoro-4-hydroxyquinoline-3-carbaldehyde with 2,5-dimethylphenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with butylamine and morpholine in the presence of a catalyst such as palladium on carbon to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-tumor activity against a variety of cancer cell lines, including lung, breast, and colon cancer. It also has potential applications in the treatment of other diseases such as Alzheimer's, Parkinson's, and HIV.
Eigenschaften
IUPAC Name |
1-butyl-3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-7-morpholin-4-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O4S/c1-4-5-8-28-16-24(33(30,31)23-13-17(2)6-7-18(23)3)25(29)19-14-20(26)22(15-21(19)28)27-9-11-32-12-10-27/h6-7,13-16H,4-5,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQWFFSGIHFKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


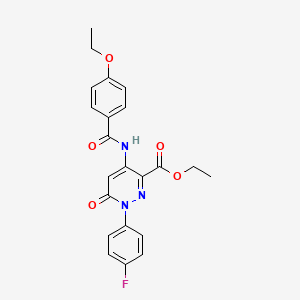
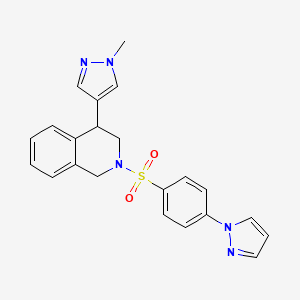
![2-Chloro-N-[[5-(difluoromethyl)-2-methylpyrazol-3-yl]methyl]propanamide](/img/structure/B2999607.png)
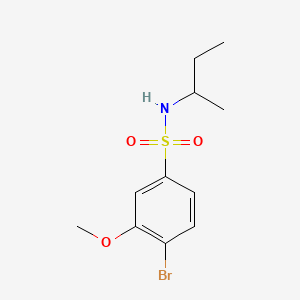

![(3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane](/img/structure/B2999610.png)
![(5Z)-5-[(2-chlorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2999611.png)
